5-Chloro-3-fluoro-2-methylpyridine
Description
Significance of Halogenated Pyridines in Contemporary Chemical Synthesis and Applications
Halogenated pyridines are fundamental building blocks in the synthesis of a wide array of functional molecules, most notably in the development of pharmaceuticals and agrochemicals. nih.govacs.orgnih.gov The presence of halogen atoms on the electron-deficient pyridine (B92270) ring creates opportunities for a variety of chemical transformations. These halogen substituents can act as leaving groups in nucleophilic aromatic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. innospk.com This reactivity allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures.
The incorporation of halogens, particularly fluorine, can significantly enhance the metabolic stability and bioavailability of drug candidates. innospk.com This strategic use of halogenation is a key tactic in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of molecules. nih.govajrconline.org In the agrochemical industry, halogenated pyridines are crucial intermediates for producing high-efficacy, low-toxicity pesticides and herbicides. agropages.com The specific halogenation pattern on the pyridine ring can be tailored to achieve desired biological activity and environmental persistence.
Historical Context and Evolution of Research on Pyridine Derivatives
The study of pyridine and its derivatives has a rich history dating back to the 19th century. The initial isolation of pyridine from picoline was accomplished by Anderson in 1846, with its structure being elucidated later by Wilhelm Korner and James Dewar. nih.gov Early research focused on understanding the fundamental properties and reactivity of the pyridine ring, an isostere of benzene. nih.gov
Over the decades, research has evolved from basic characterization to the development of sophisticated synthetic methodologies. The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution reactions challenging, often requiring harsh conditions. nih.govyoutube.com This led to the exploration of alternative strategies, such as the functionalization of pre-halogenated pyridines. The development of modern synthetic methods, including various cross-coupling reactions, has revolutionized the synthesis of highly substituted and complex pyridine derivatives. acs.org This has opened up new avenues for the design and creation of novel compounds with tailored properties for specific applications. nih.govscitechdaily.com
Rationale for Focused Investigation on 5-Chloro-3-fluoro-2-methylpyridine
The specific compound, this compound, has garnered significant interest due to its unique substitution pattern, which imparts a desirable combination of reactivity and stability. The presence of both a chloro and a fluoro substituent, along with a methyl group, on the pyridine ring makes it a highly versatile intermediate.
The chlorine atom at the 5-position and the fluorine atom at the 3-position provide distinct reactive sites for further functionalization. This differential reactivity allows for selective chemical modifications, a crucial aspect in multi-step synthetic sequences. The methyl group at the 2-position can also influence the molecule's reactivity and provides an additional point for potential modification.
This trifunctionalized pyridine derivative serves as a valuable building block in the synthesis of biologically active molecules. Its structural motifs are found in various pharmaceutical and agrochemical candidates. Therefore, a focused investigation into its properties, synthesis, and reactivity is essential for advancing the development of new and improved chemical entities.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1210868-68-0 | bldpharm.com |
| Molecular Formula | C6H5ClFN | bldpharm.com |
| Molecular Weight | 145.56 g/mol | bldpharm.com |
| Appearance | White to pale yellow solid | chemimpex.com |
| Storage | Inert atmosphere, room temperature | bldpharm.com |
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-3-fluoro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMUNDFHKSQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595855 | |
| Record name | 5-Chloro-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210868-68-0 | |
| Record name | 5-Chloro-3-fluoro-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Fluoro 2 Methylpyridine
Established Synthetic Routes to 5-Chloro-3-fluoro-2-methylpyridine Precursors
The creation of precursors to this compound often begins with readily available pyridine (B92270) scaffolds. These are then systematically functionalized through halogenation, fluorination, and methylation reactions.
The introduction of halogen and fluorine atoms onto a pyridine ring is a fundamental step in the synthesis of this compound precursors. The reactivity of the pyridine ring allows for controlled halogenation. For instance, the synthesis of 2-chloro-5-methylpyridine (B98176) can be achieved through the chlorination of beta-picoline. epo.org Another approach involves the reaction of 3-methylpyridine (B133936) with hydrogen fluoride (B91410) and chlorine in the liquid phase to produce 3-trifluoromethylpyridine and other chlorinated and fluorinated derivatives. google.com
The direct fluorination of pyridine derivatives is also a key strategy. For example, 2,3-dichloro-5-trichloromethyl pyridine can be directly fluorinated to synthesize 2-fluoro-3-chloro-5-trifluoromethyl pyridine. google.com The choice of fluorinating agent, such as potassium fluoride, and reaction conditions are critical for achieving the desired substitution pattern. pipzine-chem.com The synthesis of halogen-rich pyridines, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, further demonstrates the versatility of halogenation reactions on the pyridine core. nih.gov
| Starting Material | Reagents | Product | Reference |
| beta-Picoline | Chlorinating agent | 2-Chloro-5-methylpyridine | epo.org |
| 3-Methylpyridine | Hydrogen fluoride, Chlorine | 3-Trifluoromethylpyridine | google.com |
| 2,3-Dichloro-5-trichloromethyl pyridine | Fluorinating agent | 2-Fluoro-3-chloro-5-trifluoromethyl pyridine | google.com |
Methylation of the pyridine ring is another essential transformation. Various methods have been developed to introduce methyl groups at specific positions. A notable method involves the use of a nickel-nickel oxide catalyst to methylate pyridine compounds at the alpha position to the heterocyclic nitrogen. google.com This process can be used to produce α-picoline from pyridine. google.com Another approach utilizes a Raney nickel catalyst for the selective mono-α-methylation of pyridines. researchgate.net
More recent advancements include rhodium-catalyzed C-3/5 methylation of pyridines using formaldehyde (B43269) and methanol (B129727) as the methylating agents. nih.gov This method is particularly useful for functionalizing pyridines that are already substituted at the 3-position, leading to mono-methylation at the C-5 position. nih.gov Continuous flow synthesis has also been employed for the α-methylation of substituted pyridines, offering a greener and more efficient alternative to traditional batch methods. nih.gov
| Pyridine Substrate | Methylating Agent/Catalyst | Product | Reference |
| Pyridine | Methanol/Nickel-nickel oxide | α-Picoline | google.com |
| Pyridine | High-boiling alcohol/Raney nickel | Mono-α-methylated pyridine | researchgate.net |
| C-4 substituted pyridines | Formaldehyde, Methanol/Rhodium catalyst | C-3/5 dimethylated pyridines | nih.gov |
| Substituted pyridines | 1-Propanol/Raney nickel (Flow synthesis) | α-Methylated pyridines | nih.gov |
The synthesis of this compound often involves multi-step sequences starting from common pyridine derivatives. For example, 2-chloro-5-chloromethylpyridine can be synthesized from 2-chloropyridine-5-carboxylic acid through a series of reactions including conversion to the acid chloride, esterification, reduction, and final chlorination. google.com An alternative route to the same compound starts from 2-chloro-5-methylpyridine, which is then chlorinated. google.com
Another multi-step synthesis involves starting with 2-amino-5-picoline, which is dissolved in concentrated hydrochloric acid and then reacted with thionyl chloride and nitrosonitric acid to produce 2-chloro-5-methyl pyridine. google.com These multi-step approaches allow for the gradual and controlled introduction of the required functional groups onto the pyridine ring.
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry offers more sophisticated and efficient methods for the preparation of highly substituted pyridines like this compound.
Regioselectivity is a critical challenge in the synthesis of polysubstituted pyridines. Recent research has focused on developing methods that allow for the precise placement of functional groups. One such approach reports a high-yielding, one-pot synthesis of versatile building blocks for the regioselective synthesis of 2,3,5-trisubstituted pyridines starting from inexpensive materials. nih.gov This method allows for the derivatization at positions 2, 3, and 5 with high control. nih.gov The synthesis of 7-azaindolines and 7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and aldehydes showcases a domino reaction strategy that achieves high regioselectivity. acs.org
The development of novel catalytic systems has revolutionized pyridine functionalization. Transition metal-catalyzed reactions, including those using palladium, copper, nickel, and rhodium, have enabled the direct C-H functionalization of the pyridine ring at various positions. nih.gov For instance, rhodium catalysis has been successfully employed for the C-3/5 methylation of pyridines. nih.gov Copper-catalyzed C-H etherification of isonicotinamides is another example of a modern catalytic approach for pyridine functionalization. nih.gov These catalytic methods often offer milder reaction conditions and higher efficiency compared to traditional synthetic routes.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be evaluated through this lens.
A plausible synthetic route could start from 3-methylpyridine (β-picoline), which can be produced via the aldehyde-ammonia method from acetaldehyde, formaldehyde, and ammonia. agropages.com Subsequent steps would involve selective halogenation. For example, fluorination can be achieved via a Balz-Schiemann type reaction on an amino-precursor, which can be synthesized from the corresponding pyridine. chemicalbook.com Chlorination can then be performed using various chlorinating agents.
Green chemistry considerations for such a synthesis would include:
Atom Economy: Favoring reactions where most of the atoms from the reagents are incorporated into the final product. Cross-coupling and C-H activation reactions are generally more atom-economical than classical methods that require stoichiometric activating or leaving groups.
Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. Palladium-catalyzed reactions are a prime example, although the environmental impact of the metal itself is a consideration. researchgate.net
Safer Solvents and Reagents: The use of greener solvents like water or bio-derived solvents such as dimethylisosorbide (DMI) in coupling reactions is a significant improvement over traditional volatile organic compounds. sigmaaldrich.comorganic-chemistry.org
Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, such as some modern cross-coupling protocols, reduces energy consumption. sigmaaldrich.com Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency.
Derivatization Reactions of this compound
The presence of three distinct functional handles—a chloro group, a fluoro group, and a methyl group—on the pyridine ring makes this compound a valuable intermediate for generating a diverse library of substituted pyridines.
Substitution Reactions at Pyridine Ring Positions (e.g., C2, C3, C5)
Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated pyridines. libretexts.orgyoutube.com The reactivity of the halogen substituents is highly dependent on their position and the reaction conditions. The pyridine nitrogen makes the ring electron-deficient, facilitating attack by nucleophiles, especially at the ortho (C2, C6) and para (C4) positions.
In this compound, the chlorine is at C5 and the fluorine is at C3. Studies on the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) show a clear reactivity hierarchy. researchgate.net
Substitution at C5: The chlorine at the C5 position is susceptible to displacement by strong nucleophiles. As seen in palladium-catalyzed aminations of the bromo-analogue, the C5 position is the most reactive site for such cross-coupling reactions. researchgate.netresearchgate.net It is expected to be the primary site for SNAr reactions with various nucleophiles like amines, alkoxides, and thiolates, often requiring elevated temperatures or catalytic activation.
Substitution at C3: The fluorine at C3 is generally less reactive towards substitution than a chlorine or bromine at the same position in SNAr reactions unless it is activated by strong electron-withdrawing groups. However, in the case of 5-bromo-2-chloro-3-fluoropyridine, it was found that the fluoro group could be selectively displaced under certain SNAr conditions, highlighting that the reactivity is tunable. researchgate.net
Reactions Involving the Methyl Group
The methyl group at the C2 position is also a site for various chemical transformations. Its proximity to the ring nitrogen makes its protons slightly acidic and susceptible to deprotonation, and it can also be oxidized or halogenated.
Oxidation: The methyl group can be oxidized to a carboxylic acid. For example, 5-chloro-3-methylpicolinonitrile can be hydrolyzed under basic conditions to yield 5-chloro-3-methylpicolinic acid. chemicalbook.com This transformation provides an entry to amides, esters, and other carboxylic acid derivatives.
Halogenation: Free-radical halogenation can introduce halogen atoms onto the methyl group. libretexts.org For instance, chlorination of similar pyridine derivatives can yield the corresponding (chloromethyl)pyridine, which is a versatile intermediate for further nucleophilic substitution. bldpharm.comepo.org The compound 5-Chloro-2-(chloromethyl)-3-fluoropyridine is a known derivative, indicating this reaction pathway is viable. bldpharm.com
The table below shows examples of reactions involving the methyl group on related pyridine structures.
| Reaction Type | Starting Material | Reagents | Product | Reference(s) |
| Oxidation | 5-Chloro-3-methylpicolinonitrile | NaOH, EtOH/H₂O, then H⁺ | 5-Chloro-3-methylpicolinic acid | chemicalbook.com |
| Chlorination | 2-Chloro-5-methylpyridine | Cl₂ | 2-Chloro-5-(trichloromethyl)pyridine | epo.org |
Halogen Exchange Reactions
Halogen exchange (Halex) reactions provide a method to replace one halogen with another, most commonly converting a chloro-substituent to a fluoro-substituent. wikipedia.org This process typically involves heating the chloroaromatic compound with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. wikipedia.orggoogle.com
For this compound, a Halex reaction could potentially be used to replace the C5-chloro atom with another fluorine atom, yielding 3,5-difluoro-2-methylpyridine. The success of this reaction is often dependent on the electronic nature of the aromatic ring. The electron-withdrawing character of the pyridine ring itself, augmented by the existing C3-fluoro substituent, would activate the C5 position towards nucleophilic attack by the fluoride ion, making the Halex reaction a plausible transformation.
Functional Group Interconversions
Functional group interconversions represent a key strategy for elaborating the core structure of this compound. These transformations allow for the introduction of new functionalities by chemically altering the existing substituents or the pyridine nitrogen.
One common pathway involves the nucleophilic aromatic substitution (SNAr) of the halogen atoms. The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles. For instance, in related halopyridines, the chlorine atom can be displaced by amines to form aminopyridine derivatives. nih.gov The reaction of this compound with a nucleophile like methylamine (B109427) would be expected to yield 5-Chloro-3-fluoro-N-methylpyridin-2-amine.
Another important interconversion is the transformation of other functional groups into the target chloro and fluoro substituents during the synthesis. For example, a nitro group can be converted into a fluorine atom. A known method involves the reduction of a nitropyridine, followed by diazotization and subsequent thermal decomposition in the presence of a fluoride source like hexafluorophosphoric acid (HPF6) to install the fluorine. google.com Similarly, a hydroxyl group (often present as its tautomer, a pyridone) can be converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃). epo.org
The methyl group at the 2-position can also be a site for functionalization. It can be halogenated under free-radical conditions to introduce a handle for further modifications. For instance, the chlorination of 2-chloro-5-methylpyridine can lead to the formation of 2-chloro-5-(trichloromethyl)pyridine, a precursor for herbicides. epo.org
Palladium-catalyzed cross-coupling reactions are also a powerful tool for functional group interconversion. pipzine-chem.com The chlorine atom on the pyridine ring can participate in reactions like the Suzuki coupling, where it is replaced by an aryl or alkyl group, thereby creating new carbon-carbon bonds. researchgate.net
Table 1: Examples of Functional Group Interconversions
| Starting Material | Reagent(s) | Product | Transformation Type |
|---|---|---|---|
| 2-Chloro-3-methyl-5-nitropyridine | 1. Reduction (e.g., H₂, Pd/C) 2. Diazotization (NaNO₂, HPF₆) | 2-Chloro-5-fluoro-3-methylpyridine | Nitro to Fluoro Conversion google.com |
| 5-Methyl-2(1H)-pyridone | Phosphorus oxychloride (POCl₃) | 2-Chloro-5-methylpyridine | Hydroxyl (Pyridone) to Chloro Conversion epo.org |
| This compound | Methylamine | 5-Chloro-3-fluoro-N-methylpyridin-2-amine | Nucleophilic Aromatic Substitution (Amination) nih.gov |
Reaction Mechanisms and Kinetics in this compound Transformations
The reaction mechanisms and kinetics of transformations involving this compound are governed by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen heteroatom and the two halogen substituents.
Mechanistic Studies of Halogenation and Fluorination
The introduction of halogen atoms onto a pyridine ring can proceed through several mechanisms, depending on the reagents and the position being functionalized.
Electrophilic Aromatic Substitution (EAS): Direct halogenation of pyridine via EAS is generally difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophiles. nih.gov However, the synthesis of precursors to this compound might involve such steps.
Nucleophilic Aromatic Substitution (SNAr): The halogenation of pyridines often proceeds via mechanisms that involve nucleophilic attack. For instance, the conversion of a pyridone to a chloropyridine with reagents like phosphorus oxychloride involves the initial formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. epo.org
C-H Fluorination: Modern methods allow for the direct fluorination of C-H bonds on pyridine rings. One studied mechanism involves the use of silver(II) fluoride (AgF₂). researchgate.net The proposed pathway is initiated by the coordination of the basic pyridine nitrogen to the silver atom, which increases the electrophilicity of the ring and facilitates a selective reaction, often at the position adjacent to the nitrogen (the 2-position). researchgate.netacs.org Mechanistic studies suggest this can be viewed as an adaptation of the classic Chichibabin amination reaction. researchgate.net
Radical Fluorination: Another mechanistic avenue for fluorination involves radical pathways. Studies using Selectfluor® in the presence of Ag(I) as an initiator have provided evidence for the formation of nitrogen-fluorine halogen bonds between the pyridine nitrogen and the fluorine atom of Selectfluor. ucmerced.edu This interaction facilitates a single-electron reduction by the silver catalyst, generating a radical cation intermediate that continues in a radical chain process. ucmerced.edu The electronic nature of the pyridine influences the extent of this halogen bonding. ucmerced.edu
Halogenation via Phosphonium (B103445) Salts: A two-step strategy for the selective halogenation of pyridines involves the formation of a phosphonium salt at the pyridine nitrogen. This activates the ring towards nucleophilic attack by a halide ion. Computational studies suggest that the subsequent C-Hal bond formation occurs via a stepwise SNAr pathway, where the phosphine (B1218219) acts as a leaving group. nih.gov
Kinetic Analysis of Coupling Reactions
Coupling reactions, such as Suzuki or Negishi couplings, are vital for modifying halopyridines. The kinetics of these reactions are complex and influenced by several factors.
Nucleophilic Aromatic Substitution (SNAr) Kinetics: The kinetics of SNAr reactions on halopyridines have been studied extensively. For the reaction of 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines, the reaction follows second-order kinetics. researchgate.net The rate of reaction is sensitive to the electronic nature of the nucleophile, with more electron-donating substituents on the aniline (B41778) leading to faster rates. The large negative Hammett ρ values obtained in these studies suggest the formation of a Meisenheimer σ-complex intermediate in the rate-determining step of the reaction. researchgate.net This indicates that bond formation between the nucleophile and the pyridine ring is significantly advanced in the transition state. researchgate.net
Palladium- and Nickel-Catalyzed Coupling Kinetics: In transition-metal-catalyzed cross-coupling reactions, the oxidative addition of the halo-pyridine to the metal center is often the rate-determining step. researchgate.net The reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl > C-F. researchgate.net
A significant kinetic challenge in the coupling of 2-halopyridines is product inhibition. The bipyridine products formed can be strong ligands for the metal catalyst (e.g., Nickel), sequestering it from the catalytic cycle and slowing down or stopping the reaction. acs.org Nickel-catalyzed reductive homocoupling of 2-halopyridines can exhibit autocatalytic behavior where the bipyridine product initially forms a complex with the nickel catalyst that is active for the coupling. acs.org However, as the concentration of the bipyridine product increases, it can inhibit the reaction. The use of additives like Zn/LiCl can mitigate this by complexing with the product, thereby freeing up the catalyst to continue the cycle. acs.org
Table 2: Kinetic Data for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol at 25°C
| Aniline Substituent | pKₐ | k₂ (10⁻³ L mol⁻¹ s⁻¹) |
|---|---|---|
| 4-OCH₃ | 5.34 | 100.0 |
| 4-CH₃ | 5.07 | 45.7 |
| H | 4.60 | 9.77 |
| 4-Cl | 3.98 | 1.55 |
| 3-Cl | 3.46 | 0.58 |
| 3-NO₂ | 2.47 | 0.05 |
Data adapted from kinetic studies on a related dinitropyridine system to illustrate substituent effects on reaction rates. researchgate.net
Influence of Substituents on Reaction Pathways
The three substituents on the this compound ring—chloro, fluoro, and methyl—exert significant electronic and steric effects that dictate the molecule's reactivity and the regioselectivity of its transformations.
Electronic Effects:
Fluorine and Chlorine: Both halogen atoms are strongly electron-withdrawing through the inductive effect (-I), which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position and the fluorine atom at the 3-position make the carbon atoms they are attached to (C2 and C3) and other positions on the ring (notably C4 and C6) more electrophilic. While halogens are electron-donating through resonance (+M), this effect is generally weaker than their inductive withdrawal, especially for chlorine. nih.gov The competitive nature of these effects can influence reaction outcomes. nih.gov
Combined Influence on Reactivity:
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the two halogens and the ring nitrogen makes this compound a good substrate for SNAr reactions. The most likely site for nucleophilic attack is the C2 position, displacing the chlorine atom. This is because the negative charge in the intermediate Meisenheimer complex can be stabilized by the adjacent nitrogen atom.
Electrophilic Aromatic Substitution (EAS): The ring is highly deactivated towards EAS. If a reaction were to occur, it would likely be directed to the C4 position, which is the least deactivated position.
Basicity: The electron-withdrawing substituents (F, Cl, and the ring N) decrease the electron density on the pyridine nitrogen, making it a weaker base compared to pyridine itself. researchgate.net This reduced basicity affects reactions that require protonation or coordination of the nitrogen to a Lewis acid. For example, in C-H fluorination with AgF₂, more Lewis basic pyridines tend to react faster. acs.org
Site Selectivity: In reactions involving metallation, the directing effects of the substituents are crucial. For instance, in late-stage halogenation, exclusive selectivity can often be achieved based on the substitution pattern of the pyridine ring. nih.gov
Advanced Spectroscopic and Analytical Characterization of 5 Chloro 3 Fluoro 2 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationfluorine1.rubldpharm.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including halogenated pyridines. fluorine1.ru By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 5-Chloro-3-fluoro-2-methylpyridine. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom in the pyridine (B92270) ring.
In the ¹H NMR spectrum, the methyl group protons (CH ₃) typically appear as a singlet in the upfield region. The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns and chemical shifts depending on their position relative to the substituents. For instance, in related chloro-methylpyridines, the methyl protons can be observed around 2.27 ppm, while the aromatic protons appear at approximately 7.13, 7.45, and 8.18 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the methyl group will resonate at a high field. The chemical shifts of the pyridine ring carbons are significantly affected by the electronegative halogen substituents and the ring nitrogen. These shifts are crucial for confirming the substitution pattern on the pyridine ring. sigmaaldrich.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Pyridines
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent |
| 2-Chloro-5-methylpyridine (B98176) chemicalbook.com | ¹H | 2.27 | s | CDCl₃ |
| 7.13 | d | |||
| 7.45 | dd | |||
| 8.18 | d | |||
| 2-Chloro-5-fluoropyridine chemicalbook.com | ¹H | 7.42 | dd | CDCl₃ |
| 7.95 | ddd | |||
| 8.28 | d | |||
| Acetonitrile (B52724) (impurity) sigmaaldrich.com | ¹³C | 1.3 | CDCl₃ | |
| 118.7 | ||||
| Acetone (impurity) sigmaaldrich.com | ¹³C | 30.9 | CDCl₃ | |
| 206.7 |
Note: The chemical shifts are illustrative and can vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for characterizing fluorinated compounds like this compound. dtic.mil With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides a wide chemical shift range, making it very sensitive to subtle changes in the electronic environment. alfa-chemistry.com The chemical shift of the fluorine atom in the pyridine ring provides direct evidence of its presence and its electronic surroundings, influenced by the other substituents. fluorine1.ru This technique is invaluable for confirming the regiochemistry of fluorination and for studying intermolecular interactions. db-thueringen.de
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of substituted pyridines. science.govyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to establish their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs (¹H-¹³C). columbia.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would link the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between the methyl protons and the C2 and C3 carbons of the pyridine ring, confirming the position of the methyl group.
These 2D NMR methods, used in combination, provide a detailed and reliable structural elucidation of the molecule. science.gov
Quantitative NMR (qNMR) is an analytical method that utilizes the direct proportionality between signal intensity and the number of nuclei to determine the concentration or purity of a substance. nih.govfujifilm.com Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte. youtube.com A certified internal standard can be used to accurately quantify this compound in a sample. nih.gov This technique is valued for its accuracy, precision, and the ability to provide a direct measurement without the need for response factor calculations. ox.ac.uk
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the M+2 peak being approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom. miamioh.edu Fragmentation of the molecular ion can occur through various pathways, such as the loss of a methyl group, a chlorine atom, or other neutral fragments, providing further structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound by distinguishing its exact mass from other compounds with the same nominal mass. For example, the predicted monoisotopic mass for the related compound 5-chloro-3-(chloromethyl)-2-methylpyridine is 174.99556 Da. uni.lu HRMS is an indispensable tool for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. For this compound, which is sufficiently volatile and thermally stable, GC-MS serves as a definitive analytical tool for both qualitative and quantitative analysis.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous analytes are carried by an inert gas (such as helium) through a capillary column (e.g., an HP-5MS) mdpi.com. The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification.
After exiting the column, the separated compound enters the mass spectrometer. Here, it is typically subjected to electron ionization (EI), where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks. The fragmentation pattern provides structural information that confirms the identity of this compound. This method is highly effective for detecting the compound and its potential isomers or impurities in a reaction mixture. nih.govresearchgate.net
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| Parameter | Value/Description |
| Molecular Formula | C₆H₅ClFN |
| Molecular Weight | 145.56 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Parent Ion (M⁺) | m/z 145/147 (due to ³⁵Cl/³⁷Cl isotopes) |
| Major Fragments | Expected fragments could correspond to the loss of a chlorine atom, a methyl group, or hydrogen cyanide (HCN) from the pyridine ring. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally labile compounds. It is often coupled with liquid chromatography (LC-MS). For this compound, ESI-MS provides valuable information about the molecular weight.
In ESI-MS, a solution of the analyte is passed through a charged capillary at high voltage, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and enter the mass analyzer. Due to the basic nitrogen atom in the pyridine ring, this compound is readily protonated in the positive ion mode, yielding a prominent pseudomolecular ion peak [M+H]⁺ at m/z 146.57. This technique minimizes fragmentation, making it ideal for accurately determining the molecular weight of the parent compound and its derivatives. bldpharm.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the compound. The analysis of the vibrational frequencies of this compound allows for the confirmation of its key structural features. researchgate.netresearchgate.net
C-Cl Stretching: The carbon-chlorine bond will exhibit a characteristic stretching vibration in the fingerprint region of the IR spectrum.
C-F Stretching: The strong carbon-fluorine bond will produce an intense absorption band, typically in the 1400-1000 cm⁻¹ region.
Pyridine Ring Vibrations: The aromatic pyridine ring has characteristic C=C and C=N stretching vibrations.
C-H Vibrations: The methyl group (CH₃) and aromatic C-H bonds will show stretching and bending vibrations.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which might be weak or absent in the IR spectrum. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra and aid in the assignment of experimental bands. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2980 - 2870 |
| C=N / C=C (Pyridine Ring) | Stretching | 1600 - 1450 |
| C-F | Stretching | 1350 - 1200 |
| C-Cl | Stretching | 850 - 550 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed. While many benzofuran (B130515) and pyridine derivatives have been characterized using this method nih.govresearchgate.net, publicly available crystal structure data specifically for this compound is not currently reported. If such a study were conducted, it would provide unambiguous confirmation of the substitution pattern on the pyridine ring and reveal details about crystal packing, including potential halogen bonding or π-π stacking interactions.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.
HPLC and its higher-resolution variant, UPLC, are cornerstone techniques for the purity analysis of a wide range of organic compounds. bldpharm.com These methods are particularly useful for non-volatile or thermally sensitive derivatives that are not amenable to GC. The analysis of this compound is typically performed using a reversed-phase column (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile and water.
Detection is commonly achieved using a UV-Vis detector set to a wavelength where the pyridine ring exhibits strong absorbance. The result of an HPLC analysis is a chromatogram where the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate its purity. epo.orggoogle.com
Table 3: Typical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 4.25 | 99.2 | This compound |
| 2 | 5.10 | 0.5 | Impurity A |
| 3 | 6.32 | 0.3 | Impurity B |
For volatile compounds like this compound, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a rapid and robust method for determining purity. The principle of separation is the same as in GC-MS, but the detector (FID) is universal for organic compounds and provides a response proportional to the mass of carbon entering it. This allows for accurate quantification of the compound's purity, which is often reported as a percentage based on the peak area. tcichemicals.comtcichemicals.com
Theoretical and Computational Chemistry of 5 Chloro 3 Fluoro 2 Methylpyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro-3-fluoro-2-methylpyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For compounds like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and predict various properties. mdpi.com These calculations can determine key structural parameters.
For instance, a hypothetical DFT study on this compound would likely reveal the precise bond lengths and angles, influenced by the electronic effects of the chloro, fluoro, and methyl substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the halogen atoms and the electron-donating character of the methyl group would create a unique electronic environment, which DFT can quantify.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound from a DFT Study
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-Cl | ~1.74 Å |
| C3-F | ~1.35 Å | |
| C2-CH3 | ~1.51 Å | |
| C-N (average) | ~1.34 Å | |
| Bond Angle | Cl-C2-C3 | ~118° |
| F-C3-C4 | ~119° | |
| N-C2-CH3 | ~117° |
Note: The values in this table are illustrative and based on typical values for similar halogenated and methylated pyridine derivatives. Actual values would be obtained from a specific DFT calculation.
Molecular orbital (MO) theory provides a deeper understanding of the chemical reactivity and electronic transitions within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. rsc.org
For this compound, the HOMO is expected to be located primarily on the pyridine ring, with some contribution from the methyl group, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyridine ring, particularly near the electron-withdrawing halogen substituents, highlighting the areas prone to nucleophilic attack. researchgate.net The energy of these frontier orbitals dictates the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap suggests higher reactivity. rsc.org
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values and would be determined through specific quantum chemical calculations.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov An MD simulation protocol can be developed to model interactions, including specific phenomena like halogen bonding. nih.govresearchgate.net By simulating the movement of atoms over time, MD can reveal how this compound might bind to a protein target or partition between different phases.
For halogenated compounds, MD simulations have been used to study their interactions in biological systems. For example, simulations can show stable interactions between a halogen atom and a protein's backbone, which is crucial for understanding structure-activity relationships. nih.gov In the context of this compound, MD simulations could be employed to investigate its interaction with a specific enzyme, providing insights into the stability of the complex and the key residues involved in binding. These simulations can also help in understanding the role of the halogen and methyl substituents in directing the binding orientation and affinity. rsc.orgmdpi.commdpi.com
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. mdpi.com For this compound, TD-DFT calculations can predict its electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. researchgate.net
These calculations can also be used to predict vibrational spectra (infrared and Raman), which arise from the vibrations of the atoms within the molecule. By simulating these spectra, researchers can assign specific vibrational modes to the observed experimental peaks, aiding in the structural elucidation of the compound. mdpi.com
Structure-Activity Relationship (SAR) Modeling for Pyridine Derivatives
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov SAR involves systematically modifying the structure of a molecule and assessing the impact of these changes on its biological function. For pyridine derivatives, SAR studies can identify which substituents and positions on the pyridine ring are critical for a desired activity. nih.gov
Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses mathematical models to correlate the chemical structure of a compound with its biological activity. mdpi.com For derivatives of this compound, a QSAR study might involve synthesizing a series of analogues with variations in the substituents and then using computational methods to derive a model that predicts their activity. This can accelerate the discovery of more potent and selective compounds. For example, studies on related heterocyclic systems have shown that the position of halogen and other substituents plays a significant role in their biological activity. nih.gov
Research Applications of 5 Chloro 3 Fluoro 2 Methylpyridine in Organic Synthesis
5-Chloro-3-fluoro-2-methylpyridine as a Building Block in Complex Molecule Synthesis.acs.org
The strategic placement of functional groups on the this compound ring makes it an important starting material for constructing elaborate organic molecules. acs.org Its utility stems from the ability to selectively modify the different positions of the pyridine (B92270) core, leading to the assembly of complex structures, including other polysubstituted pyridines and various fused heterocyclic systems.
This compound is a key intermediate for generating a range of 2,3,5-trisubstituted pyridines. The reactivity of the positions on the pyridine ring can be sequentially manipulated to introduce new functional groups. A notable strategy involves the oxidation of the 2-methyl group to a more versatile functional group, such as a methylsulfonyl group (-SO₂Me). This transformation yields 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine, a highly adaptable building block. nih.gov This intermediate allows for regioselective derivatization at the 2, 3, and 5 positions, enabling the controlled synthesis of a variety of polysubstituted pyridine compounds. nih.gov
General methods for creating polysubstituted pyridines often involve metal-free protocols or transition-metal-catalyzed reactions that can build upon simpler pyridine cores. organic-chemistry.orgnih.gov For instance, the directed metallation of 2-chloropyridine (B119429) derivatives is a powerful technique for introducing substituents at the 3-position. rsc.org This approach leverages the directing effect of the chlorine atom to facilitate the introduction of various carbon-based groups, leading to 2,3-disubstituted pyridines that can be further elaborated. rsc.org
Examples of Polysubstituted Pyridines Derived from Related Precursors
| Starting Material | Reaction | Product | Application/Significance |
|---|---|---|---|
| 2-chloro-3-methyl-5-nitropyridine | Reduction of nitro group, diazotization, and thermal decomposition, followed by oxidation | 2-chloro-5-fluoronicotinic acid | Intermediate for pharmaceuticals and agrochemicals. google.com |
| 5-amino-2,6-dichloro-3-methylpyridine | Conversion to a triazeno derivative, followed by chlorination and hydrolysis | 2,6-dichloro-5-fluoro-3-trichloromethylpyridine | Precursor to fluorinated nicotinic acid derivatives. google.com |
| 2-Chloropyridine | Chemoselective directed metallation and reaction with an electrophile | 2-Chloro-3-substituted pyridines | Versatile intermediates for fused polyheterocycles. rsc.org |
The functional groups on this compound facilitate its use in annulation reactions, where additional rings are fused onto the pyridine core to create diverse heterocyclic systems. Such fused systems are prominent scaffolds in many biologically active molecules. acs.org For example, related 2-fluoropyridine (B1216828) derivatives are known to participate in domino reactions to construct 7-azaindoline and 7-azaindole (B17877) frameworks, which are important in medicinal chemistry. acs.org
A common strategy involves the reaction of aza-arene N-oxides with other reagents to trigger cyclization. acs.org While direct examples using this compound are specific, the reactivity patterns of similar compounds, such as 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide, demonstrate the principle of building fused systems like 7-azaindoles. acs.org Furthermore, 2,3-disubstituted pyridines, which can be synthesized from precursors like 2-chloropyridine, are readily cyclized to form a variety of fused polyheterocycles, including naphthyridines and aza-analogues of coumarins and xanthones. rsc.org
Role in the Synthesis of Fluorine-Containing Organic Compounds.nih.gov
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. lew.ro this compound is a valuable synthon in this context, serving as a source of the fluorinated pyridine motif. semanticscholar.org
The synthesis of trifluoromethylpyridines (TFMPs), a key structural element in many active agrochemical and pharmaceutical ingredients, often starts from chlorinated and fluorinated pyridine precursors. semanticscholar.orgjst.go.jp For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), a high-demand intermediate for crop-protection products, is synthesized through processes involving chlorine/fluorine exchange reactions on substituted methylpyridines. semanticscholar.orgjst.go.jp The fluorine atom in this compound influences the molecule's reactivity and provides a strategic entry point for building more complex fluorine-containing compounds. Its derivatives, such as 2-Amino-5-chloro-3-fluoropyridine, are used as building blocks for active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer treatments and disruptors of glucokinase for type II diabetes. ossila.com
Synthesis of Fluorinated Specialty Chemicals
| Precursor | Key Transformation | Final Product Class | Reference |
|---|---|---|---|
| 2-Amino-5-chloro-3-fluoropyridine | Used in multi-step synthesis | Inhibitors of cyclin-dependent kinase (for cancer) | ossila.com |
| 2-Amino-5-chloro-3-fluoropyridine | Used in multi-step synthesis | Disruptors of glucokinase-glucokinase regulatory protein (for diabetes) | ossila.com |
| 2-chloro-5-methylpyridine (B98176) | Chlorination and subsequent fluorination | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (Intermediate for herbicides like Fluazifop-butyl) | jst.go.jpepo.org |
| 2,3,5-DCTC (2,3-dichloro-5-(trichloromethyl)pyridine) | Vapor-phase fluorination | 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) | semanticscholar.orgjst.go.jp |
Intermediacy in the Production of Specialty Chemicals.jst.go.jp
Halogenated pyridines are crucial intermediates in the chemical industry, particularly for producing high-value specialty chemicals like pesticides and medicines. agropages.com Pyridine-based pesticides are noted for their high efficiency and low toxicity. agropages.com this compound and its close chemical relatives are integral to the synthesis of these advanced products.
For example, the related compound 2-chloro-5-methylpyridine is a precursor to 2-chloro-5-trichloromethylpyridine, a key intermediate for the herbicide fluazifop-butyl. epo.orggoogle.com It is also a starting point for producing 2-chloro-5-(trifluoromethyl)pyridine (CTF), an intermediate for pyridalyl (B1679942) and other fluazifop-series herbicides. agropages.com Furthermore, amination of derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) yields 2-amino-3-chloro-5-trifluoromethylpyridine (ACTF), which is a key intermediate for the fungicide fluazinam. agropages.com The unique substitution pattern of this compound positions it as a valuable precursor within these complex manufacturing chains, leading to a variety of specialized end-products. chemimpex.com
Advanced Applications of 5 Chloro 3 Fluoro 2 Methylpyridine in Interdisciplinary Research
Medicinal Chemistry and Drug Discovery Applications
The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of natural products and FDA-approved drugs. nih.gov The introduction of chlorine and fluorine atoms onto this scaffold, as seen in 5-Chloro-3-fluoro-2-methylpyridine, can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The versatility of the chloro substituent, in particular, has been widely exploited in drug discovery. chemrxiv.org
The substituted pyridine core of this compound serves as a versatile scaffold for the construction of novel pharmaceutical agents. nbinno.com Its structure allows for regioselective functionalization, enabling chemists to synthesize libraries of diverse compounds for biological screening. nih.gov The presence of halogens provides handles for various cross-coupling reactions, facilitating the attachment of other molecular fragments to build more complex drug candidates. acs.org This approach is fundamental in developing new molecular architectures with potential therapeutic activity against a wide range of diseases. nbinno.com The pyridine motif itself is a key component in numerous bioactive compounds, highlighting its importance as a foundational structure in drug design. nih.gov
Table 1: Role of the Pyridine Scaffold in Drug Discovery
| Feature | Significance |
| Structural Core | Provides a fundamental framework for building complex molecules. nbinno.com |
| Versatility | Allows for the design of molecules with targeted biological activities. nbinno.com |
| Functionalization | Halogen substituents enable diverse chemical modifications and reactions. nih.govacs.org |
| Bioactivity | The pyridine unit is present in many natural and synthetic bioactive compounds. nih.gov |
The incorporation of fluorine into drug candidates is a common strategy in the design of potent and selective enzyme inhibitors. researchgate.net The unique properties of the fluorine atom can alter the electronic environment of a molecule, leading to enhanced binding interactions with an enzyme's active site. researchgate.net this compound can serve as a key intermediate in the synthesis of such inhibitors. For instance, related fluorinated and chlorinated heterocyclic compounds have been utilized to create inhibitors for critical enzymes in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). nih.gov The synthesis of these complex inhibitors often involves multi-step processes where the substituted pyridine core is a crucial starting material.
A new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors, demonstrating the utility of halogenated heterocycles in this area. nih.gov Similarly, novel chloromethylquinazolinones have been studied as PI3K-δ inhibitors, with molecular docking studies showing key interactions within the enzyme's ATP binding pocket.
By serving as a scaffold for enzyme inhibitors, derivatives of this compound can act as modulators of critical biological pathways implicated in disease. Uncontrolled signaling through pathways like the RAS-MAPK and PI3K cascades is a hallmark of many cancers. scienceboard.net Developing small molecules that can inhibit key components of these pathways is a major focus of modern drug discovery.
For example, inhibitors targeting EGFR, a receptor tyrosine kinase, can block downstream signaling that leads to cell proliferation and survival. nih.gov The design of compounds that can effectively and selectively target such pathways is a complex process where the specific arrangement of functional groups on a scaffold like this compound is critical for achieving the desired biological effect.
Targeted therapies represent a paradigm shift in cancer treatment, moving away from broad-spectrum cytotoxic agents to drugs that specifically interfere with molecular targets involved in cancer growth and progression. The development of these therapies relies heavily on the synthesis of highly specific small molecule inhibitors. mdpi.com
Heterocyclic compounds containing chloro and fluoro substituents are integral to the development of these targeted agents. For example, various kinase inhibitors used in oncology feature such structures. Research has led to the successful development of EGFR inhibitors like Gefitinib and Afatinib for treating certain cancers. nih.gov The synthesis of new generations of inhibitors, potentially derived from scaffolds like this compound, is crucial for overcoming acquired drug resistance, a significant challenge in targeted therapy. nih.gov
The halogenated pyridine motif is explored in both anti-cancer and anti-infective research. In oncology, numerous studies have focused on synthesizing and evaluating the anti-proliferative activity of compounds built upon heterocyclic cores. For example, novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have shown significant cytotoxic effects on various tumor cell lines. nih.gov Thiazolo[4,5-d]pyrimidine derivatives containing chloro and trifluoromethyl groups have also been synthesized and evaluated for their potential anticancer activity, with some compounds showing promising results in the National Cancer Institute's NCI-60 screen. mdpi.com Furthermore, 7-Chloroquinoline hydrazones have been identified as a potential class of anticancer experimental drugs. mdpi.com The antimicrobial properties of related compounds have also been noted, such as with Ciminalum, an agent active against Gram-positive and Gram-negative microorganisms. nih.gov
Table 2: Research Findings on Related Anti-cancer Compounds
| Compound Class | Target/Activity | Key Findings |
| 5-Trifluoromethylpyrimidine derivatives | EGFR Kinase Inhibitors | Showed excellent antitumor activities against A549, MCF-7, and PC-3 cells; induced apoptosis. nih.gov |
| Ciminalum–thiazolidinone hybrids | Anticancer Cytotoxicity | Demonstrated significant cytotoxic effects on tumor cells, with activity dependent on the chloro-substituted moiety. nih.gov |
| Thiazolo[4,5-d]pyrimidine derivatives | Antiproliferative Activity | Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) chemimpex.comchemdad.comthiazolo[4,5-d]pyrimidine-2(3H)-thione) proved to be the most active among the synthesized series. mdpi.com |
| 7-Chloroquinolinehydrazones | Anticancer Activity | Identified as a first-in-class experimental drug series in the NCI-60 screen. mdpi.com |
Agrochemical and Crop Protection Research
Beyond pharmaceuticals, substituted pyridines like this compound are valuable intermediates in the agrochemical industry. chemimpex.com The pyridine core is a component of many successful pesticides. nbinno.com These compounds are used in the formulation of a variety of crop protection agents, including herbicides, insecticides, and fungicides, contributing to improved pest resistance and crop yields. chemimpex.com
For example, the related compound 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) serves as a key intermediate in the synthesis of highly effective insecticides like Fipronil and herbicides such as fluazifop-P-butyl. These applications underscore the versatility of the substituted pyridine scaffold, where slight modifications to the substituent pattern can lead to molecules with potent and selective biological activity relevant to agriculture. nbinno.comchemimpex.com
Herbicides and Pesticides Development
The development of novel herbicides and pesticides frequently involves the use of halogenated pyridine derivatives as key structural motifs. These compounds can serve as crucial intermediates in the synthesis of complex agrochemicals. While specific herbicides derived directly from this compound are not prominently reported, the broader class of chlorinated and fluorinated methylpyridines plays a significant role in the agrochemical industry. agropages.com For instance, related compounds such as 2-chloro-5-trichloromethylpyridine are instrumental in the synthesis of certain herbicidal compounds. epo.org The process often involves the chlorination of a methylpyridine precursor as a step towards creating the final active ingredient. epo.orgpatsnap.com
The inclusion of fluorine and chlorine atoms in the pyridine ring can enhance the efficacy and selectivity of the resulting pesticide. agropages.comnih.gov Research in this area is ongoing, with a focus on creating new molecules that offer improved performance against target pests while minimizing environmental impact. The synthetic versatility of compounds like this compound makes them attractive starting points for the development of next-generation crop protection agents.
Enhancement of Crop Protection and Yield
The ultimate goal of developing new agrochemicals is to enhance crop protection and, consequently, improve agricultural yields. The unique chemical properties imparted by fluorine and chlorine substituents on a pyridine ring can lead to the creation of more potent and selective herbicides and pesticides. agropages.comnbinno.com While direct studies detailing the impact of this compound on crop yield are not specified in the available literature, its role as a potential building block for more effective crop protection agents is implied. chemimpex.com
The development of fourth-generation agrochemicals, which are characterized by high efficacy and low toxicity, heavily relies on fluorine-containing pyridine intermediates. agropages.com These advanced pesticides are designed to target specific biological pathways in weeds and pests, thereby protecting the crops with greater efficiency. The contribution of intermediates like this compound lies in providing a foundational structure that can be chemically modified to achieve these desired properties.
Materials Science and Engineering Applications
In the realm of materials science, fluorinated organic compounds are utilized for their ability to impart unique properties to polymers and coatings, such as enhanced thermal stability and chemical resistance.
While specific specialty polymers and coatings derived directly from this compound are not detailed in the reviewed literature, related fluorinated pyridine compounds are known to be incorporated into the development of advanced materials. These materials often exhibit improved durability and resistance to environmental factors. The introduction of halogenated pyridines into polymer structures can significantly enhance their mechanical and thermal properties.
Analytical Chemistry Reagent Applications
In analytical chemistry, compounds with well-defined structures and properties can serve as valuable reagents or standards for the detection and quantification of other substances.
Although specific methods detailing the use of this compound for the detection and quantification of other compounds are not prominently documented, it is plausible that it could be used as a reference standard in chromatographic techniques. For such applications, a high-purity sample of the compound would be used to calibrate analytical instruments and to identify and quantify its presence or the presence of its derivatives in various samples.
Derivatization Agents in Analytical Methods
Despite the utility of this compound as a versatile intermediate in synthetic chemistry, a comprehensive review of scientific literature reveals a notable absence of its application as a primary derivatization agent in analytical methodologies. Derivatization is a common strategy in analytical chemistry to enhance the detectability, improve the chromatographic separation, or increase the volatility of analytes prior to analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Reagents used for this purpose typically react with specific functional groups of the target analytes.
While halogenated pyridines can, in principle, undergo reactions that could be adapted for derivatization, there is no specific evidence in published research to indicate that this compound has been developed or utilized for this purpose. The reactivity of the chloro and fluoro substituents on the pyridine ring, while valuable for synthetic transformations, does not appear to have been systematically exploited for creating derivatives of other molecules for analytical detection.
Consequently, detailed research findings, including specific reaction conditions, analyte scope, and detection limits related to the use of this compound as a derivatization agent, are not available. The scientific community has thus far focused on its role as a building block for more complex molecules rather than as an analytical tool itself.
Patent Landscape and Commercial Research Trends for 5 Chloro 3 Fluoro 2 Methylpyridine
Analysis of Patent Literature Pertaining to Synthesis and Applications
The patent literature for fluorinated and chlorinated pyridine (B92270) derivatives is extensive, reflecting their importance as key intermediates. While patents specifically detailing the synthesis of 5-Chloro-3-fluoro-2-methylpyridine are not prominently found, the synthesis routes for structurally similar compounds provide a clear indication of the probable manufacturing processes.
The synthesis of substituted chlorofluoropyridines often involves multi-step processes starting from more common pyridine or picoline (methylpyridine) precursors. For instance, patent CN101648904B describes a method for synthesizing 2,3-difluoro-5-chloropyridine by using the relatively inexpensive potassium fluoride (B91410) as a fluorinating agent on a 2,3,5-trichloropyridine (B95902) starting material, facilitated by a phase transfer catalyst. google.com This suggests that a potential route to this compound could involve the fluorination of a corresponding dichloromethylpyridine precursor.
Another common strategy involves the chlorination of a fluorinated precursor. The preparation of 2-chloro-5-trifluoromethylpyridine, for example, has been achieved through the chlorination of 3-trifluoromethylpyridine. google.com Similarly, the preparation of 2-chloro-5-methylpyridine (B98176), a useful intermediate itself, is detailed in patent EP0121320, which can then be subject to further halogenation steps. epo.org The synthesis of related compounds like 2-fluoro-3-chloro-5-trifluoromethylpyridine often starts from 2,3-dichloro-5-trichloromethylpyridine, highlighting the common theme of sequential halogenation and fluorination reactions. google.com
The applications for these types of compounds, as indicated in the patent literature, are predominantly in the agrochemical sector. Halogenated pyridines are crucial components in the synthesis of modern herbicides and fungicides. For example, 2-chloro-5-trifluoromethylpyridine is a known intermediate for producing herbicides like fluazifop-butyl. google.comepo.org The trifluoromethylpyridine moiety, in general, is a key structural motif in numerous active agrochemical ingredients due to the unique physicochemical properties conferred by the fluorine atoms. jst.go.jpsemanticscholar.org These properties can lead to enhanced biological activity, better selectivity, and improved metabolic stability in the final product. jst.go.jpsemanticscholar.org Therefore, it is highly probable that this compound serves as a key intermediate for the development of new, proprietary agrochemicals where this specific substitution pattern is required to achieve the desired efficacy and safety profile. agropages.comjustia.com
Commercial Availability and Supplier Information
This compound, identified by the CAS number 1210868-68-0 , is available from a variety of chemical suppliers that specialize in providing building blocks and intermediates for research and development as well as commercial production. bldpharm.comsinfoochem.com The compound is typically sold in quantities ranging from milligrams to multiple kilograms, catering to both laboratory-scale synthesis and larger-scale manufacturing needs. The availability from multiple sources indicates a stable, albeit specialized, demand.
Below is an interactive data table of some commercial suppliers for this compound.
| Supplier Name | Product Name | CAS Number | Additional Information |
| BLD Pharm | This compound | 1210868-68-0 | Offers cold-chain transportation. bldpharm.combldpharm.com |
| SINFOO | This compound | 1210868-68-0 | Provides chemical solutions to worldwide customers. sinfoochem.com |
| ATK CHEMICAL | 5-Chloro-3-fluoropicoline | 1210868-68-0 | Trader based in China, established in 2020. echemi.com |
| ChemicalBook | 5-Chloro-3-fluoropicoline | 1210868-68-0 | Lists various suppliers including Apolloscientific and AK Scientific. chemicalbook.com |
| Echemi | 5-Chloro-3-fluoropicoline | 1210868-68-0 | Platform listing various chemical manufacturers and traders. echemi.comechemi.com |
Market Dynamics and Future Prospects in Relevant Industries
While specific market reports for this compound are not publicly available, the market dynamics can be inferred from the trends observed for closely related fluorinated pyridine intermediates. The market for these compounds is intrinsically linked to the performance and innovation within the global agrochemical industry.
A market research report for a similar compound, 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine, valued its global market at US 5.7 million by 2031, growing at a CAGR of 2.5%. valuates.com This steady growth is attributed to the increasing demand for more effective and environmentally safer fungicides and herbicides. valuates.comissuu.com The primary applications for these intermediates are in the synthesis of fourth-generation pesticides, which are characterized by high efficiency and low toxicity. agropages.com
The future prospects for this compound and its analogs are promising. The continuous need for new crop protection solutions to combat weed and pest resistance, coupled with increasingly stringent environmental regulations, drives research and development towards more complex and specific active ingredients. issuu.com Fluorinated pyridine derivatives are at the forefront of this innovation. agropages.com As agrochemical companies seek to develop next-generation products, the demand for specialized building blocks like this compound is expected to remain strong. Its utility as an intermediate in creating novel, patented active ingredients ensures its continued relevance in the fine chemical and agrochemical markets.
Future Research Directions for 5 Chloro 3 Fluoro 2 Methylpyridine
Exploration of Novel Reactivities and Selectivities
Future research should focus on leveraging the distinct electronic nature of the substituents to achieve novel chemical transformations and control regioselectivity. The interplay between the electron-withdrawing halogen atoms and the electron-donating methyl group can be exploited for precise C-H functionalization and cross-coupling reactions.
A primary area for investigation is the transition-metal-catalyzed C-H functionalization at the C-4 and C-6 positions. While C-2 and C-3 selective functionalizations of pyridines are common, achieving selectivity at more remote positions remains a challenge. thieme-connect.comnih.govnih.gov The development of new catalyst systems, perhaps employing directing groups that can coordinate with a metal center and orient the substrate, could unlock the potential for C-H alkenylation, arylation, or alkylation at these less accessible sites. nih.govrsc.orgacs.org For instance, a directive nickel catalyst with a bifunctional ligand could potentially override the intrinsic electronic bias of the pyridine (B92270) ring to achieve C-4 or C-6 selectivity. nih.gov
Further exploration of regioselective cross-coupling reactions is also warranted. The differential reactivity of the C-Cl and C-F bonds can be exploited for sequential functionalization. Research into selective halogen-metal exchange reactions, for example, could provide a pathway for introducing a diverse range of substituents at the C-5 position, followed by a subsequent coupling reaction at another site. mdpi.com Understanding the subtle electronic effects of the substituents will be key to developing highly regioselective transformations. mdpi.commdpi.com
| Proposed Research Area | Rationale | Potential Catalyst Systems |
| C-4/C-6 C-H Arylation | Access to novel, sterically hindered pyridine derivatives. | Rhodium or Palladium with tailored N,N-bidentate ligands. nih.gov |
| Regioselective Suzuki Coupling | Sequential functionalization at C-5 and other positions. | Palladium complexes with specialized phosphine (B1218219) ligands. |
| Nickel-Catalyzed C-H Alkenylation | Direct introduction of vinyl groups at underutilized positions. | Nickel/Lewis acid co-catalyst systems. nih.gov |
Development of Sustainable Synthetic Processes
Advancing the synthesis of 5-Chloro-3-fluoro-2-methylpyridine and its derivatives through sustainable and efficient methodologies is a critical future direction. Green chemistry principles should guide the development of new synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. nih.govbenthamscience.com
Microwave-assisted organic synthesis (MAOS) presents a significant opportunity to improve the efficiency of reactions involving this scaffold. organic-chemistry.orgnih.govtandfonline.combeilstein-journals.orgacs.org Future research could focus on developing one-pot, multicomponent reactions under microwave irradiation to construct complex molecules from simple precursors in a single step, drastically reducing reaction times and improving yields. acs.orgnih.govresearchgate.net
The implementation of continuous flow chemistry is another promising avenue for the scalable and safe production of this compound derivatives. springerprofessional.debeilstein-journals.orguc.ptbohrium.commdpi.com Flow reactors offer superior control over reaction parameters, such as temperature and mixing, which can lead to higher yields and purities. nih.gov Research into translating key synthetic steps into a continuous flow process could facilitate safer handling of hazardous reagents and enable easier scale-up for industrial applications. springerprofessional.deuc.pt
| Sustainable Method | Key Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. organic-chemistry.orgbeilstein-journals.org | Development of one-pot, multicomponent syntheses of functionalized derivatives. nih.gov |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise reaction control, improved yields. springerprofessional.denih.gov | Transferring key batch reactions to a continuous flow setup for efficient production. |
| Green Catalysts | Use of recyclable and non-toxic catalysts, such as ionic liquids. nih.govbenthamscience.com | Exploring ionic liquids as both solvent and catalyst for pyridine synthesis. benthamscience.com |
Expansion of Applications in Emerging Scientific Fields
The unique substitution pattern of this compound makes it an attractive scaffold for designing novel molecules in various scientific disciplines. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. ijpsjournal.comnbinno.comrsc.org
In medicinal chemistry, this compound could serve as a key intermediate for the synthesis of new therapeutic agents. ijpsjournal.comnbinno.com Future research should explore its use in the development of novel kinase inhibitors for oncology, antiviral compounds, and agents targeting the central nervous system. ijpsjournal.comnih.gov The specific arrangement of substituents offers a template for creating molecules with precise three-dimensional structures to interact with biological targets. ijpsjournal.commdpi.com
In the field of materials science, fluorinated aromatic compounds are utilized for their unique electronic and physical properties. nih.gov Research could be directed towards synthesizing novel polymers and functional materials derived from this compound. These materials could exhibit desirable properties such as enhanced thermal stability, hydrophobicity, and specific electronic characteristics, making them suitable for applications in electronics and advanced coatings. nih.gov
| Application Field | Research Goal | Example Target Molecules |
| Medicinal Chemistry | Design of novel bioactive compounds. | Kinase inhibitors, antiviral agents, CNS drugs. ijpsjournal.comnih.gov |
| Agrochemicals | Development of new pesticides and herbicides. | Fluorinated analogues of existing agrochemicals. |
| Materials Science | Synthesis of high-performance polymers and materials. | Thermally stable fluoropolymers, organic light-emitting diodes (OLEDs). nih.gov |
Advanced Characterization Beyond Current Capabilities
A deeper understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational design and application. Future work should employ advanced analytical techniques to provide a more detailed characterization.
Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be used for unambiguous assignment of proton and carbon signals, especially in complex derivatives. ipb.ptsemanticscholar.orgresearchgate.net Given the presence of fluorine, ¹⁹F NMR will be an invaluable tool for probing the electronic environment of the fluorine atom and studying its interactions with other parts of the molecule or with binding partners. mdpi.commdpi.com
Single-crystal X-ray diffraction studies will be essential for determining the precise three-dimensional structure of derivatives and for understanding intermolecular interactions in the solid state. eurjchem.commdpi.comacs.org Co-crystallization studies with other molecules could provide insights into non-covalent interactions, such as halogen bonding and π-stacking, which are critical in both crystal engineering and drug-receptor binding. acs.orgwikipedia.org
| Characterization Technique | Information Gained | Future Research Focus |
| 2D NMR Spectroscopy (HSQC, HMBC) | Unambiguous structural elucidation and connectivity. ipb.pt | Full spectral assignment of complex derivatives and reaction products. |
| ¹⁹F NMR Spectroscopy | Probing the electronic environment of the fluorine atom. mdpi.com | Studying fluorine's role in intermolecular interactions and as a reporter for binding events. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and packing. eurjchem.commdpi.com | Co-crystallization to study non-covalent interactions and inform crystal engineering. acs.org |
In-depth Computational Studies for Predictive Modeling
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. In-depth computational studies on this compound can provide valuable insights into its reactivity and properties.
Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the regioselectivity of various transformations. mostwiedzy.plbohrium.com By calculating the energies of transition states and intermediates, researchers can better understand why a particular reaction pathway is favored and design experiments to achieve desired outcomes. ias.ac.in DFT can also be used to calculate molecular properties such as electrostatic potential maps, which can predict sites susceptible to nucleophilic or electrophilic attack. chemrxiv.org
Furthermore, the development of Quantitative Structure-Property Relationship (QSPR) models could be a valuable long-term goal. By correlating calculated molecular descriptors with experimentally determined properties for a series of derivatives, predictive models can be built. iapchem.org These models could accelerate the discovery of new molecules with desired characteristics, such as high biological activity or specific material properties, by allowing for virtual screening of large compound libraries. researchgate.net
| Computational Method | Objective | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. mostwiedzy.plias.ac.in | Transition state energies, activation barriers, molecular electrostatic potential, vibrational frequencies. dntb.gov.ua |
| Force-Field Molecular Dynamics | Simulate conformational behavior and intermolecular interactions. | Crystal packing, liquid properties, binding modes. aip.org |
| QSPR Modeling | Develop predictive models for physical or biological properties. | Detonation properties, electrochemical behavior, biological activity. iapchem.orgresearchgate.net |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Chloro-3-fluoro-2-methylpyridine to ensure high purity?
- Methodological Answer : Synthesis optimization requires careful selection of intermediates and reaction conditions. For example, halogenated pyridine derivatives like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS: 6096-45-3) are critical intermediates, and their purification via column chromatography under inert conditions can minimize side reactions . Reaction temperature control (e.g., 0–6°C for boronic acid intermediates) and stoichiometric precision for halogen substituents (Cl, F) are essential to avoid byproducts . Post-synthesis characterization using NMR and HPLC-MS ensures purity >97% .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- UV/Vis Spectroscopy : Solvent-polarity-dependent absorption spectra (e.g., in DMSO or acetonitrile) help identify electronic transitions influenced by substituents like chloro and fluoro groups .
- NMR and Mass Spectrometry : -NMR and -NMR confirm substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, with retention time comparisons against reference standards .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to respiratory system toxicity (WGK 3 hazard classification) .
- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Storage : Store at 0–6°C for boronic acid derivatives to prevent decomposition .
Advanced Research Questions
Q. How do substituent positions (Cl, F, CH) on the pyridine ring influence biological activity in target systems?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituent positions significantly modulate interactions. For example:
- C2 vs. C3/C4 Positions : Pyridine rings with substituents at C2 (e.g., methyl groups) enhance steric effects, improving binding to enzyme active sites (e.g., CYP1B1 inhibition with IC = 0.011 µM for 2-(pyridin-3-yl)estradiol derivatives) .
- Electron-Withdrawing Groups : Fluoro and chloro groups at C3 and C5 increase metabolic stability by reducing oxidative degradation .
- Methyl Group Synergy : The C2 methyl group in this compound may enhance lipophilicity, improving membrane permeability in cellular assays .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., CYP1B1). Prioritize docking poses where the chloro group occupies hydrophobic pockets .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
Q. How can researchers assess the in vivo stability and pharmacokinetics of this compound derivatives?
- Methodological Answer :
- Plasma Stability Assays : Incubate derivatives in rat plasma at 37°C and quantify remaining compound via LC-MS/MS over 24 hours. For example, 2-(pyridin-3-yl)estradiol showed a plasma half-life of 8.2 hours .
- Metabolite Identification : Use hepatic microsomes (human/rat) to identify Phase I metabolites (e.g., hydroxylation at C3) and Phase II conjugates (glucuronidation) .
- Pharmacokinetic Modeling : Apply compartmental models to estimate bioavailability (e.g., C and AUC) from intravenous/oral dosing data .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported inhibitory activities of halogenated pyridine derivatives?
- Methodological Answer :
- Contextualize Experimental Conditions : Compare assay parameters (e.g., CYP1B1 inhibition IC values vary with substrate concentration in EROD assays) .
- Batch Variability : Verify compound purity (≥95% via HPLC) and synthetic routes, as impurities like dehalogenated byproducts can skew activity .
- Species-Specific Effects : Replicate studies across models (e.g., human vs. rat CYP1B1 isoforms) to identify interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
